2,3,4,5-Tetrahydropyridine hydrochloride
Description
Context within Nitrogen-Containing Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a vast and vital class of organic molecules that form the structural core of countless natural products and synthetic substances. researchgate.netresearchgate.netsamdc.edu.in These cyclic structures, where one or more carbon atoms in a ring are replaced by a nitrogen atom, are fundamental to fields ranging from medicinal chemistry to materials science. samdc.edu.inmdpi.com Within this broad family, pyridine (B92270) and its reduced derivatives, such as tetrahydropyridines (THPs), are of particular interest. auctoresonline.orgmsu.edu
Tetrahydropyridine (B1245486) exists in three structural isomers, distinguished by the position of the double bond within the ring. wikipedia.orgauctoresonline.org
Table 1: Structural Isomers of Tetrahydropyridine
| Isomer | Alternative Name | Chemical Structure (SMILES) |
|---|---|---|
| 1,2,3,4-Tetrahydropyridine | Δ²-Piperideine | C1CC=CNC1 wikipedia.org |
| 1,2,3,6-Tetrahydropyridine | Δ³-Piperideine | C1CNCC=C1 wikipedia.org |
2,3,4,5-Tetrahydropyridine, as the Δ¹-piperideine isomer, is an imine that plays a distinct role within this group. wikipedia.org While many substituted tetrahydropyridines are found in nature, the parent compounds are less common but are crucial as synthetic intermediates. wikipedia.orgauctoresonline.org For instance, the 2,3,4,5-tetrahydropyridine motif is found in analogues of fire ant venom alkaloids. nih.gov The chemistry of these heterocycles is rich and varied; they can be oxidized to form pyridine derivatives or reduced to form piperidines. cymitquimica.comgoogle.com A method for preparing 2,3,4,5-tetrahydropyridine involves the conversion of pentanediamine. google.com This compound and its derivatives are part of the broader landscape of heterocyclic scaffolds that are essential for developing new chemical entities. researchgate.net
Significance as a Fundamental Chemical Scaffold in Synthetic Endeavors
A "chemical scaffold" or "privileged structure" refers to a core molecular framework that can be systematically modified to create a library of compounds with diverse properties. mdpi.comnih.gov 2,3,4,5-Tetrahydropyridine hydrochloride serves as such a scaffold, providing a reliable foundation for building more complex molecular architectures. researchgate.net Its significance stems from the reactive imine functionality and the nucleophilic nitrogen atom, which allow it to participate in a variety of chemical transformations. cymitquimica.com
The utility of 2,3,4,5-tetrahydropyridine as a synthetic building block is well-documented. It is frequently employed in condensation reactions with various organic molecules. orgsyn.org Due to the nucleophilicity of its nitrogen atom, it readily engages in reactions such as alkylation and acylation. cymitquimica.com These characteristics make it a valuable precursor in the synthesis of fine chemicals, agrochemicals, and pharmaceutical agents. cymitquimica.com
Research has demonstrated the versatility of the tetrahydropyridine scaffold in generating novel molecules. For example, synthetic analogues of natural piperideines, based on the 6-alkyl-2,3,4,5-tetrahydropyridine structure, have been synthesized and studied. nih.gov The core structure can also be catalytically hydrogenated to produce piperidine (B6355638) compounds with high efficiency. google.com The ability to alter the core ring system of natural products or their analogues allows for the chemical diversification needed in modern drug discovery. nih.gov The tetrahydropyridine framework is a key component in many biologically active compounds, and its derivatives are continually explored for new applications, underscoring the scaffold's enduring importance in synthetic chemistry. researchgate.netauctoresonline.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,3,4,5-Tetrahydropyridine |
| This compound |
| 1,2,3,4-Tetrahydropyridine |
| 1,2,3,6-Tetrahydropyridine |
| 6-alkyl-2,3,4,5-tetrahydropyridine |
| Nitrogen |
| Carbon |
| Pyridine |
| Piperidine |
| Pentanediamine |
| Δ¹-Piperideine |
| Δ²-Piperideine |
Structure
3D Structure of Parent
Properties
CAS No. |
21282-38-2 |
|---|---|
Molecular Formula |
C5H10ClN |
Molecular Weight |
119.59 g/mol |
IUPAC Name |
2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h4H,1-3,5H2;1H |
InChI Key |
WTXDLFAYUNBHII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=CC1.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for 2,3,4,5 Tetrahydropyridine Hydrochloride and Analogous Tetrahydropyridine Systems
Strategies for the Construction of the 2,3,4,5-Tetrahydropyridine Ring System
The formation of the tetrahydropyridine (B1245486) ring is a key objective in the synthesis of numerous biologically active compounds and chemical building blocks. wikipedia.orgcymitquimica.com Methodologies for its construction are diverse, reflecting the importance of this structural motif.
A direct and industrially applicable method for synthesizing 2,3,4,5-tetrahydropyridine involves the thermal conversion of pentamethylenediamine. google.com This process relies on heating the diamine, either as a pure substance, in an aqueous solution, or in an organic solvent, to induce intramolecular cyclization and elimination of ammonia. google.com The reaction temperature is a critical parameter, typically requiring heating above 120 °C, with preferred temperatures exceeding 170 °C to achieve efficient conversion. google.com The resulting 2,3,4,5-tetrahydropyridine can be subsequently reduced to piperidine (B6355638) or oxidized to pyridine (B92270). google.com This method is noted for its simplicity and environmentally friendly nature, utilizing a readily available starting material. google.com
| Starting Material | Solvent | Temperature | Time (h) | Result |
|---|---|---|---|---|
| Pentamethylenediamine (94% aq. solution) | Water | 155 °C (oil bath) | 14 | 6.2g of 2,3,4,5-Tetrahydropyridine generated |
| Pentamethylenediamine (99%) | n-Hexadecane | 220 °C (oil bath) | 16 | 45.2g of 2,3,4,5-Tetrahydropyridine generated |
The reduction of pyridine and its derivatives presents a common pathway to various tetrahydropyridine isomers. While the complete reduction of the pyridine ring typically yields piperidines, partial reduction can afford tetrahydropyridines. clockss.org The choice of reducing agent and substrate is crucial for controlling the degree of saturation. For instance, the reduction of N-alkylpyridinium salts with borohydride (B1222165) reagents can yield 1,2,3,6-tetrahydropyridines. wikipedia.org
A mild and selective method for the dearomatization of N-heteroarenes, including pyridines, utilizes amine borane. nih.gov This approach allows for the synthesis of N-substituted 1,4- and 1,2-dihydropyridines, which are direct precursors that can be further functionalized or reduced to tetrahydropyridines. nih.gov Similarly, the SmI2-H2O system has been shown to rapidly reduce pyridine to piperidine at room temperature, indicating the potential for controlled reduction to intermediate tetrahydropyridine stages under modified conditions. clockss.org Chemo-enzymatic cascades have also been developed, combining the chemical reduction of pyridiniums to tetrahydropyridines (THPs) with a biocatalytic reduction of the C=C bond to access stereodefined piperidines. nih.gov
Ring-closing reactions are fundamental to the synthesis of the tetrahydropyridine core, employing a range of chemical transformations from classical condensations to modern metal-catalyzed processes.
The aza-Wittig reaction provides a powerful, metal-free route for the construction of nitrogen-containing heterocycles. nih.govresearchgate.net In the context of tetrahydropyridine synthesis, this methodology often involves a cascade reaction. The process typically starts with an aza-Wittig reaction between a vinyliminophosphorane and a carbonyl compound (e.g., a ketone) to generate an aza-hexatriene intermediate in situ. nih.gov This transient species then undergoes a 6π-electrocyclization to form a 1,6-dihydropyridine. nih.gov These dihydropyridines are versatile intermediates that can be subsequently reduced to the corresponding tetrahydropyridine derivatives. This protocol is valued for its mild reaction conditions and broad functional group tolerance. nih.gov
Transition metal catalysis offers highly efficient and selective methods for constructing complex tetrahydropyridine systems.
Rhodium(I)-catalyzed C-H Activation: A notable strategy is a one-pot cascade reaction initiated by the Rhodium(I)-catalyzed C-H activation of α,β-unsaturated imines. nih.govnih.govacs.org This is followed by coupling with an alkyne to form an azatriene intermediate, which undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine. nih.gov This dihydropyridine (B1217469) is not isolated but is subsequently reduced via an iminium intermediate using an acid and a borohydride source to afford highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This versatile reaction cascade achieves high yields and excellent diastereoselectivities, allowing for the creation of multiple stereocenters in a single operation. nih.govacs.org
| Imine Substrate | Alkyne Substrate | Tetrahydropyridine Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| (E)-N,1-diphenylmethanimine derivative | 1-hexyne | all-cis-6a | 95 | >20:1 |
| (E)-N-(4-methoxyphenyl)-1-phenylmethanimine derivative | 1-hexyne | all-cis-6b | 90 | >20:1 |
| (E)-1-phenyl-N-(p-tolyl)methanimine derivative | phenylacetylene | 6c | 85 | 10:1 |
| (E)-N,1,2-triphenylmethanimine derivative | 1-hexyne | all-cis-6e | 91 | >20:1 |
| (E)-N-benzyl-1,2-diphenylmethanimine derivative | 1-hexyne | all-cis-6f | 92 | >20:1 |
Palladium-catalyzed Heck reactions: The intramolecular Heck reaction is another powerful tool for tetrahydropyridine synthesis. acs.orgnih.gov A 6-endo-selective alkyl-Heck reaction catalyzed by palladium has been developed to provide access to 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives from unactivated alkyl iodides. acs.org This transformation proceeds via a hybrid palladium-radical mechanism and demonstrates excellent selectivity for the 6-endo cyclization product over the alternative 5-exo pathway. acs.org The reaction tolerates a variety of functional groups, making it a valuable method for constructing these important heterocyclic scaffolds. acs.org
Intramolecular ring-closing reactions are a classic and effective strategy for forming cyclic structures. For 2,3,4,5-tetrahydropyridine, a key preparative method involves the base-induced dehydrochlorination of N-chloropiperidine. orgsyn.org In this procedure, piperidine is first converted to N-chloropiperidine. orgsyn.org Subsequent treatment with a strong base, such as potassium hydroxide (B78521) in boiling ethanol, promotes an intramolecular elimination reaction. orgsyn.org This ring-closing reaction forms the imine double bond between the nitrogen and the adjacent carbon, yielding 2,3,4,5-tetrahydropyridine. orgsyn.org Due to its reactivity, the monomeric imine readily trimerizes upon standing to form α-tripiperidein, a more stable solid from which the monomer can be regenerated if needed. orgsyn.org
The principle of intramolecular condensation, such as the aldol (B89426) condensation, can also be conceptually applied. libretexts.orgchemistrysteps.com A suitable δ-aminoketone, under basic or acidic conditions, could theoretically cyclize to form the 2,3,4,5-tetrahydropyridine ring after dehydration of the initial cyclic hemiaminal intermediate. The formation of five- and six-membered rings is generally favored in such intramolecular reactions. libretexts.org
Multicomponent Reaction Strategies for the Synthesis of Functionalized Tetrahydropyridines
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures, including functionalized tetrahydropyridines, in a single step from three or more starting materials. nih.gov These strategies are highly valued for their atom economy, convergence, and ability to rapidly generate molecular diversity. nih.gov
Several MCR approaches have been developed for the synthesis of tetrahydropyridine derivatives. One notable example involves a one-pot, four-component reaction (4CR) that combines a phosphonate, nitriles, aldehydes, and isocyanoacetates to produce highly functionalized 3-isocyano-3,4-dihydro-2-pyridones. bohrium.com This method proceeds through the initial generation of a 1-azadiene, which is then trapped by the isocyanoacetate. bohrium.com
Another approach utilizes a five-component reaction in water, a green and eco-friendly solvent, catalyzed by surfactants like sodium dioctyl sulfosuccinate (B1259242) (SDOSS) or sodium dodecyl sulfate (B86663) (SDS). researchgate.net This method demonstrates high diastereoselectivity and involves a proposed tandem inter- and intramolecular Mannich reaction pathway. researchgate.net The use of water as the reaction medium is crucial, as performing the reaction in organic solvents leads to lower yields. researchgate.net
Furthermore, solid acid catalysts, such as polyaniline-zirconium oxide composites, have been employed to facilitate the synthesis of tetrahydropyridines via MCRs, addressing the limitations of traditional methods that often require harsh conditions and expensive catalysts. informahealthcare.com A domino six-step multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) has been shown to produce polysubstituted 1,4,5,6-tetrahydropyridines with high stereoselectivity. nih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization. nih.gov
| MCR Type | Components | Catalyst/Conditions | Product Type | Key Features |
| Four-component | Phosphonate, nitriles, aldehydes, isocyanoacetates | Not specified | 3-Isocyano-3,4-dihydro-2-pyridones | Highly diastereoselective. bohrium.com |
| Five-component | Not specified | Anionic surfactants (SDOSS, SDS) in water | Functionalized tetrahydropyridines | Eco-friendly, high diastereoselectivity. researchgate.net |
| Not specified | Not specified | Polyaniline-zirconium oxide composites | Tetrahydropyridines | Greener, cost-effective method. informahealthcare.com |
| Six-step domino | Aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, ammonium acetate | Methanol, prolonged stirring | Polysubstituted 1,4,5,6-tetrahydropyridines | Highly stereoselective, formation of multiple stereogenic centers. nih.gov |
Protecting Group and Stereocontrol Strategies in Tetrahydropyridine Synthesis
The synthesis of complex, stereochemically defined tetrahydropyridine derivatives often necessitates the use of protecting groups and strategic approaches to control stereoselectivity. Protecting groups are temporarily introduced to mask reactive functional groups, preventing unwanted side reactions and enabling selective transformations at other sites within the molecule. jocpr.com
In the context of tetrahydropyridine synthesis, protecting groups can direct the diastereoselectivity of reactions. For instance, an efficient synthesis of tetrahydro-3H-pyrrolo[2,3-c]quinolines with four contiguous chiral centers was achieved through a protecting-group-directed intermolecular Michael addition followed by an intramolecular Mannich cyclization. researchgate.net The choice of protecting group can be crucial for achieving high diastereoselectivity (≥99:1). researchgate.net
Stereocontrol is a critical aspect of synthesizing tetrahydropyridines, which often contain multiple chiral centers. Asymmetric synthesis methods are employed to produce enantiomerically enriched products. For example, a highly stereoselective multicomponent reaction for the synthesis of functionalized tetrahydropyridines was developed using a recyclable ionic liquid-supported (S)-proline organocatalyst. mdpi.com This approach yielded products with good to excellent enantiomeric ratios. mdpi.com
The formation of tetrahydropyridines can proceed through intermediates like 2-hydroxypiperidines, and the stereochemistry of the final product is established through a series of stereoselective reactions. nih.gov X-ray diffraction analysis is often used to confirm the stereochemical outcome of these syntheses. nih.gov The choice of reaction conditions and reagents can significantly influence the stereochemical course of the reaction, allowing for the selective formation of specific diastereomers.
| Strategy | Description | Example Application | Outcome |
| Protecting-Group-Directed Synthesis | A protecting group guides the stereochemical outcome of a reaction sequence. | Synthesis of tetrahydropyrroloquinolines via Michael addition and Mannich cyclization. researchgate.net | High diastereoselectivity (≥99:1). researchgate.net |
| Asymmetric Organocatalysis | Use of a chiral organocatalyst to induce enantioselectivity. | Multicomponent synthesis of tetrahydropyridines using an (S)-proline-based catalyst. mdpi.com | Good to excellent enantiomeric ratios. mdpi.com |
| Domino Reaction Stereocontrol | A sequence of reactions where the stereochemistry of each step influences the next. | Six-step domino reaction to form polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov | Highly stereoselective formation of products with multiple stereocenters. nih.gov |
Chemical Transformations and Derivatization of the 2,3,4,5-Tetrahydropyridine Nucleus
The 2,3,4,5-tetrahydropyridine ring system is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Oxidation Reactions of the Tetrahydropyridine Ring (e.g., to Pyridine Derivatives, N-oxides)
The oxidation of tetrahydropyridines can lead to the formation of aromatic pyridine derivatives or N-oxides, depending on the oxidizing agent and reaction conditions. The oxidation to pyridines represents an aromatization process. A method has been disclosed for the oxidation of 2,3,4,5-tetrahydropyridine to pyridine. google.com
Pyridine N-oxides are valuable synthetic intermediates. scripps.edu They can be prepared by the oxidation of the corresponding pyridine, and this transformation alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. scripps.eduwikipedia.org The oxidation of pyridines to their N-oxides can be achieved using various reagents, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org
| Oxidation Product | Starting Material | General Reaction Type | Significance |
| Pyridine | 2,3,4,5-Tetrahydropyridine | Aromatization | Formation of a stable aromatic heterocycle. google.com |
| Pyridine N-oxide | Pyridine (from tetrahydropyridine) | N-Oxidation | Alters reactivity for further functionalization. scripps.eduarkat-usa.org |
Reduction Reactions to Saturated Heterocycles (e.g., Piperidine Compounds)
The reduction of the C=N double bond in the 2,3,4,5-tetrahydropyridine ring leads to the formation of the corresponding saturated piperidine derivatives. This transformation is typically achieved through catalytic hydrogenation.
A described method involves the catalytic hydrogenation of 2,3,4,5-tetrahydropyridine using a skeletal nickel catalyst under hydrogen pressure and elevated temperature. google.com This process has been shown to be highly efficient, with conversion rates of 2,3,4,5-tetrahydropyridine reaching 99% and yields of the resulting piperidine compounds exceeding 95%. google.com The reduction of substituted tetrahydropyridines provides access to a wide array of functionalized piperidines, which are important structural motifs in many biologically active compounds. nih.govorganic-chemistry.org
| Reactant | Catalyst | Conditions | Product | Conversion/Yield |
| 2,3,4,5-Tetrahydropyridine | Skeletal Nickel | 110-140 °C, 3.0-4.0 MPa H₂ | Piperidine | >99% conversion, >95% yield. google.com |
Nucleophilic Addition and Substitution Reactions on the Tetrahydropyridine Scaffold (e.g., Alkylation, Acylation)
The imine functionality within the 2,3,4,5-tetrahydropyridine ring is susceptible to nucleophilic attack at the C=N carbon atom. This reactivity allows for a variety of nucleophilic addition and substitution reactions, leading to the introduction of diverse substituents onto the heterocyclic core.
Nucleophilic additions to the tetrahydropyridine scaffold can involve a range of nucleophiles, including organometallic reagents. The stability of the resulting tetrahedral intermediates can be influenced by the structure of the tetrahydropyridine derivative. nih.gov Alkylation and acylation reactions are common methods for derivatization. For instance, C-alkylation of related 1,2-dihydropyridines with alkyl triflates and Michael acceptors can occur with high regioselectivity and diastereoselectivity. researchgate.net
Nucleophilic aromatic substitution can also be a viable strategy for functionalizing the tetrahydropyridine system, particularly when it is part of a larger, appropriately activated aromatic structure. rsc.org The conditions for these reactions, such as the choice of solvent, can significantly impact the selectivity of the transformation. nyu.edu
| Reaction Type | Reagents | Product Type | Key Features |
| Nucleophilic Addition | Organometallic reagents | Substituted piperidines | Formation of stable tetrahedral intermediates in some cases. nih.gov |
| Alkylation | Alkyl triflates, Michael acceptors | C-alkylated piperidines | High regio- and diastereoselectivity. researchgate.net |
| Acylation | Acylating agents | N- or C-acylated derivatives | Introduction of carbonyl functionalities. |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., phenols) | Aryloxy-substituted pyridines (from oxidized tetrahydropyridines) | Site-selectivity is dependent on reaction conditions. rsc.org |
Condensation Reactions with Activated Carbonyl and Methylene (B1212753) Compounds
The 2,3,4,5-tetrahydropyridine nucleus, being a cyclic imine, can participate in condensation reactions with compounds containing activated carbonyl or methylene groups. These reactions are useful for constructing more complex molecular frameworks.
Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be employed. bas.bg This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base. researchgate.net In the context of tetrahydropyridine chemistry, the imine functionality can act as an electrophile, reacting with the nucleophilic species generated from the active methylene compound.
These condensation reactions can be used to build upon the tetrahydropyridine scaffold, leading to the formation of annulated systems or derivatives with extended conjugation. For example, 2,3,4,5-tetrahydropyridine is known to be useful for condensation with β-ketoesters. orgsyn.org Microwave-assisted conditions have also been shown to be effective for promoting condensation reactions between aldehydes and active methylene compounds, often using environmentally benign catalysts like boric acid. nih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Significance |
| 2,3,4,5-Tetrahydropyridine | β-ketoesters | Condensation | Functionalized piperidine derivatives | C-C bond formation and elaboration of the scaffold. orgsyn.org |
| Aldehyde/Ketone | Active methylene compound | Knoevenagel Condensation | Alkenes | A general method for C=C bond formation. bas.bgresearchgate.net |
Functionalization via Electrophilic Halogenation and Subsequent Hydroxylation
The introduction of functional groups onto the tetrahydropyridine scaffold is a critical step in the synthesis of complex, biologically active molecules. Halogenation serves as a key transformation, installing a versatile handle that can be further manipulated. The presence of a halogen atom can significantly alter a molecule's properties, enhancing lipophilicity, membrane permeability, and metabolic stability. researchgate.net Subsequent hydroxylation of the halogenated intermediate provides a direct route to hydroxylated tetrahydropyridines, which are valuable precursors for a wide range of derivatives.
While direct electrophilic hydroxylation of aromatic rings is often challenging in a laboratory setting, it is a common transformation in biological pathways. libretexts.org In synthetic chemistry, a multi-step approach involving halogenation followed by nucleophilic substitution to introduce a hydroxyl group is often more practical and controllable. The strategic order of these functionalization steps—halogenation and hydroxylation—can be crucial for achieving desired regioselectivity, especially in complex heterocyclic systems. nih.gov
For instance, in related pyridinone systems, direct electrophilic halogenation of a substituted pyridone can lead to an inseparable mixture of regioisomers. nih.gov However, by reversing the sequence—performing C–H hydroxylation on readily available, isomerically pure halopyridine precursors—chemists can achieve exclusive access to a single, desired hydroxylated product. nih.gov This highlights the synthetic utility of using halogenated tetrahydropyridines as pivotal intermediates. The halogen can direct the position of the incoming hydroxyl group, overcoming regioselectivity issues inherent in the direct hydroxylation of the parent heterocycle. This approach allows for the synthesis of specifically functionalized tetrahydropyridine derivatives that would be difficult to access otherwise.
Stereoselective and Diastereoselective Transformations in Tetrahydropyridine Chemistry
The synthesis of tetrahydropyridine derivatives with defined stereochemistry is of paramount importance, as the three-dimensional arrangement of atoms is critical for biological activity. Modern organic synthesis has produced powerful methods for controlling stereoselectivity, leading to the efficient construction of complex, enantiomerically pure tetrahydropyridines. nih.govacs.org
Organocatalytic Domino Reactions:
A significant advancement involves the use of organocatalysis in multicomponent domino reactions. nih.govnih.gov A quinine-derived squaramide catalyst has been shown to efficiently mediate a one-pot, three-component Michael/aza-Henry/cyclization sequence. nih.govresearchgate.net This reaction, involving 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines, generates highly functionalized tetrahydropyridines with three contiguous stereocenters. nih.govnih.govacs.org The process is notable for its high yields and excellent enantiomeric and diastereomeric ratios. nih.govnih.gov The reaction tolerates a variety of substituents on the aryl ring of the β-nitroolefin and can even accommodate heteroaromatic and aliphatic nitroalkenes, demonstrating the broad scope of the methodology. nih.gov
Table 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines Data sourced from research on Michael/aza-Henry/cyclization triple domino reactions. nih.gov
| Entry | Nitroolefin Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 4-FC₆H₄ | 88 | >20:1 | 94 |
| 2 | 4-ClC₆H₄ | 79 | >20:1 | 96 |
| 3 | 4-BrC₆H₄ | 69 | >20:1 | 97 |
| 4 | 2-Thienyl | 91 | >20:1 | 96 |
| 5 | Cyclohexyl | 32 | >20:1 | 93 |
Cascade Reactions via C-H Activation:
Table 2: Diastereoselective Synthesis of Tetrahydropyridines via C-H Activation Cascade Data sourced from research on Rh(I)-catalyzed C-H activation–cyclization–reduction cascades. acs.org
| Product | Substituents | Overall Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 6a | R¹=Me, R²=Ph, R³=H | 95 | >20:1 |
| 6d | R¹=Ph, R²=Ph, R³=H | 92 | >20:1 |
| 6g | R¹=Ph, R²=p-Tol, R³=Me | 85 | >20:1 |
| 6h | R¹=Ph, R²=p-An, R³=Me | 84 | >20:1 |
| 6k | R¹=Ph, R²=2-Naph, R³=Me | 75 | >20:1 |
Ring-Expansion Methodologies:
Stereoselective ring-expansion reactions offer an alternative and elegant route to tetrahydropyridines. A metal-free, microwave-assisted ring-expansion of monocyclopropanated pyrroles has been developed, yielding highly functionalized tetrahydropyridine derivatives. acs.orgnih.gov This method relies on a key cyclopropylcarbinyl cation rearrangement, which proceeds with selective cleavage of an endocyclic cyclopropane (B1198618) C-C bond. nih.govacs.org The process is scalable and provides access to various dihydropyridine derivatives in excellent yields, which can be further transformed into valuable building blocks for drug synthesis. acs.orgnih.gov
These diverse and powerful stereoselective methods underscore the significant progress in modern synthetic chemistry, enabling the precise construction of complex tetrahydropyridine architectures for various applications. researchgate.netthieme-connect.demdpi.com
Advanced Spectroscopic and Computational Characterization in Chemical Research
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic analysis is the cornerstone of molecular characterization. For tetrahydropyridine (B1245486) systems, a suite of advanced techniques is used to provide unambiguous structural evidence, from the basic molecular framework to subtle conformational details in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-COSY, NOESY, HSQC-DEPT, HMBC) for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of tetrahydropyridine derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgorientjchem.orgoup.com For instance, in substituted tetrahydropyridines, the proton signals for the aliphatic ring system are typically observed as multiplets in the upfield region of the ¹H NMR spectrum, while the carbon signals appear in the aliphatic region of the ¹³C NMR spectrum. unimi.itnih.gov
To resolve complex structural questions and unambiguously assign signals, a variety of two-dimensional (2D) NMR experiments are employed: youtube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), which is essential for tracing the connectivity of protons within the tetrahydropyridine ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs, allowing for the precise assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.netsdsu.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments, often used in conjunction with HSQC, can further distinguish between CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to four bonds). youtube.comepfl.ch It is particularly powerful for identifying quaternary carbons and for establishing connectivity between different functional groups or fragments within a molecule. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, NOESY identifies protons that are close to each other in space, regardless of their bonding. researchgate.net This is crucial for determining the molecule's three-dimensional conformation and stereochemistry. nih.gov
For example, the analysis of a highly functionalized tetrahydropyridine derivative (FTEAA) utilized ¹H and ¹³C NMR to identify key structural features. nih.gov The methylene (B1212753) protons in the piperidine (B6355638) ring were observed as distinct doublets of doublets, and the alkenic carbons of the tetrahydropyridine ring were identified at δ = 97.11 ppm and δ = 137.08 ppm in the ¹³C NMR spectrum. nih.gov Similarly, ¹H NMR data for 6-m-tolyl-2,3,4,5-tetrahydropyridine hydrochloride showed characteristic multiplets for the ring protons. unimi.it
| Technique | Observed Protons/Carbons | Chemical Shift (δ) in ppm | Significance |
|---|---|---|---|
| ¹H NMR | -NH | 10.19 (broad singlet) | Identifies the amine proton. |
| ¹H NMR | Piperidine ring CH₂ | 2.65 and 2.81 (doublet of doublets) | Defines the chemical environment of ring methylene protons. |
| ¹³C NMR | Alkenic Carbon (C=C-N) | 137.08 | Identifies the carbon of the imine-conjugated double bond. |
| ¹³C NMR | Alkenic Carbon (C=C-N) | 97.11 | Identifies the β-carbon of the enamine system. |
| ¹³C NMR | Carbonyl Carbon | 167.54 | Confirms the presence and environment of the carbonyl group. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition (e.g., HRESIMS)
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), is critical for confirming the molecular formula of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by comparing the experimentally measured mass to the calculated exact mass. For example, the HRMS (ESI) analysis of a pyrrolizine derivative formed from a related cyclic imine provided an observed m/z of 294.0120, which closely matched the calculated value of 294.0124 for the protonated molecule [M+H]⁺, confirming the elemental formula C₁₃H₁₃NO₂Br. nih.gov This level of accuracy is essential for validating the identity of newly synthesized tetrahydropyridine derivatives.
| Compound | Formula | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| (RS)-2-Hydroxy-2-(4-bromophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolizin-3-one | C₁₃H₁₂BrNO₂ | [M+H]⁺ | 294.0124 | 294.0120 |
Single Crystal X-ray Diffraction (XRD) Analysis for Precise Solid-State Structure Determination and Conformational Studies
Single crystal X-ray diffraction (XRD) offers the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision. For tetrahydropyridine derivatives, XRD analysis is invaluable for establishing the conformation of the six-membered ring (e.g., boat, chair, or twist-chair) and the relative orientation of any substituents. nih.gov
Furthermore, XRD reveals the details of intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. mdpi.comnih.gov In the case of a hydrochloride salt, XRD can confirm proton transfer to the nitrogen atom and detail the hydrogen-bonding network involving the chloride counter-ion. mdpi.com In a study of a functionalized tetrahydropyridine (FTEAA), XRD analysis revealed that the tetrahydropyridine ring adopted a "flattened boat" conformation. nih.gov The analysis also detailed how molecules were arranged in dimers via C–H···F and C–H···O hydrogen bonds, which were further stabilized by intermolecular C–H···π interactions. nih.gov
| Structural Parameter | Finding | Significance |
|---|---|---|
| Ring Conformation | "Flattened boat" conformation | Defines the 3D shape of the core heterocyclic ring. |
| Puckering Amplitude | 0.681 (2) Å | Quantifies the degree of non-planarity of the ring. |
| Intermolecular Interactions | C–H···F and C–H···O hydrogen bonds | Explains the forces governing crystal packing. |
| Supramolecular Assembly | Formation of R₂²(8) and R₂(14) loop motifs | Describes the higher-order structure formed by intermolecular bonding. |
Theoretical and Computational Chemistry Approaches to Tetrahydropyridine Systems
Alongside experimental techniques, theoretical and computational methods provide a powerful lens for examining molecular systems. These approaches can predict properties that are difficult to measure experimentally and offer deep mechanistic insights into molecular behavior and reactivity. wikipedia.org
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgimperial.ac.uk It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. youtube.com For tetrahydropyridine systems, DFT calculations are widely used to:
Optimize Molecular Geometry: Predict the lowest energy conformation of a molecule, including bond lengths and angles, which can be compared with experimental data from XRD. eurjchem.com
Predict Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies (IR/Raman), which aids in the interpretation of experimental spectra. nih.gov
Analyze Electronic Properties: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential maps. eurjchem.comresearchgate.net These properties are crucial for understanding a molecule's reactivity, stability, and intermolecular interaction sites. nih.gov For example, DFT studies on dihydropyridones have shown that the central ring adopts a half-chair conformation and have been used to analyze the effect of substituents on the molecule's electronic properties and charge distribution. eurjchem.com
Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Conformational Landscapes
While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. youtube.comuni-koeln.de By numerically solving Newton's equations of motion, MD simulations generate a trajectory that reveals the dynamic evolution of the system. uni-koeln.de This approach is particularly useful for:
Exploring Conformational Landscapes: A molecule can exist in multiple conformations that are close in energy. MD simulations can explore these different states and the transitions between them, providing a more complete picture than a single static structure. nih.gov
Investigating Intermolecular Interactions: MD is extensively used to study how a molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.gov For tetrahydropyridine hydrochloride, MD simulations could model its interaction with water molecules, revealing details about the hydration shell and the stability of the ion pair in solution.
Understanding Dynamic Processes: MD can simulate processes like ligand binding or conformational changes that are fundamental to chemical and biological function. nih.govyoutube.com
Together, DFT and MD simulations provide a powerful computational toolkit that complements experimental data, offering a complete and dynamic picture of the molecular properties of tetrahydropyridine hydrochloride and related systems. nih.gov
Quantum Chemical Calculations for Mechanistic Insights and Reaction Pathway Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the intricacies of chemical reactions at a molecular level. nih.govyoutube.com These computational methods allow for the exploration of reaction mechanisms, the identification of transient intermediates, and the determination of transition state geometries and energies. For a molecule such as 2,3,4,5-Tetrahydropyridine hydrochloride, quantum chemical calculations can provide profound insights into its reactivity.
The application of DFT can elucidate the pathways of reactions involving the tetrahydropyridine ring. For instance, in reactions such as N-alkylation or N-acylation, where the nitrogen atom acts as a nucleophile, computational models can map out the potential energy surface of the reaction. cymitquimica.com This mapping helps in understanding the step-by-step process of bond formation and breaking.
Furthermore, these calculations can predict the feasibility of different reaction pathways by comparing their activation energies. A common approach involves locating the transition state structures that connect reactants to products. nih.gov The energy barrier associated with each transition state is a critical determinant of the reaction rate. For this compound, this could involve studying its stability and potential rearrangement pathways, such as the trimerization of the free base, 2,3,4,5-tetrahydropyridine, which is known to occur. orgsyn.org
Theoretical investigations can also shed light on the role of solvents and catalysts in a given reaction. By including solvent molecules in the computational model, it is possible to simulate their influence on the reaction's energetics and mechanism. This is particularly relevant for the hydrochloride salt, where the chloride ion and protic solvents can play a significant role in the reaction dynamics.
A theoretical study on a related system, the reaction of 2,3,7,8-tetrachlorodibenzofuran (B131793) with hydrogen peroxide, demonstrated the use of DFT to investigate nucleophilic aromatic substitution. nih.gov The study identified molecular complexes and transition states, showcasing how these computational methods can unravel complex reaction mechanisms, an approach that is equally applicable to understanding the reactivity of 2,3,4,5-tetrahydropyridine. nih.gov
Computational Prediction of Chemical Properties and Reaction Outcomes
Computational chemistry offers a suite of methods for the in silico prediction of a wide range of chemical and physical properties, which can guide experimental work and provide a deeper understanding of molecular behavior. nih.govnih.gov For 2,3,4,5-Tetrahydropyridine and its hydrochloride salt, various molecular descriptors and properties can be calculated to predict its behavior in different chemical environments.
These computational predictions are valuable in fields like drug discovery and materials science for screening potential candidates and optimizing their properties. nih.govnih.gov The predicted properties can include electronic, steric, and thermodynamic parameters.
Interactive Table of Predicted Properties for 2,3,4,5-Tetrahydropyridine
| Property | Predicted Value | Method/Source | Significance |
| Topological Polar Surface Area (TPSA) | 12.36 Ų | ChemScene | Relates to drug transport properties and bioavailability. chemscene.com |
| Octanol/Water Partition Coefficient (LogP) | 1.241 | Crippen Method, ChemScene | Indicates the lipophilicity of the molecule, affecting its solubility and membrane permeability. chemscene.comchemeo.com |
| Hydrogen Bond Acceptors | 1 | ChemScene | The nitrogen atom can accept a hydrogen bond, influencing intermolecular interactions. chemscene.com |
| Hydrogen Bond Donors | 0 | ChemScene | The free base has no hydrogen bond donors. chemscene.com |
| Molar Mass | 83.134 g·mol⁻¹ | Wikipedia | Fundamental physical property. wikipedia.org |
| Standard Gibbs Free Energy of Formation (gf) | 170.12 kJ/mol | Joback Method | Thermodynamic stability of the compound. chemeo.com |
| Enthalpy of Formation (hf) | 56.88 kJ/mol | Joback Method | Heat change during the formation of the compound from its elements. chemeo.com |
| Boiling Point (tb) | 390.88 K | Joback Method | Physical property indicating volatility. chemeo.com |
These predicted values provide a quantitative basis for understanding the physicochemical profile of 2,3,4,5-tetrahydropyridine. For the hydrochloride salt, these properties would be modulated by the presence of the counter-ion, affecting aspects like solubility and reactivity.
Computational models are also increasingly used to predict the outcomes of chemical reactions. nih.gov By analyzing the electronic structure and properties of reactants, it is possible to forecast the likely products and even estimate the potential yield under specific conditions. For this compound, this could involve predicting the products of its reactions with various electrophiles or its behavior under different pH conditions.
Supramolecular Assembly Exploration via Hirshfeld Surface Analysis
The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. erciyes.edu.trnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. erciyes.edu.tragosr.com
Interactive Table of Typical Intermolecular Contact Contributions in Tetrahydropyridine Derivatives
| Intermolecular Contact | Typical Contribution (%) | Significance in Crystal Packing |
| H···H | 27.0 - 41.1 | Represents a large portion of the surface area, contributing to van der Waals forces. erciyes.edu.tragosr.comerciyes.edu.tr |
| C···H/H···C | 8.2 - 26.3 | Indicates van der Waals interactions and weak C-H···π interactions. erciyes.edu.tragosr.comerciyes.edu.tr |
| O···H/H···O | 11.9 - 16.9 | Signifies the presence of hydrogen bonding involving oxygen atoms (if present in substituents). erciyes.edu.tragosr.com |
| N···H/H···N | 9.7 - 38.3 | Represents crucial hydrogen bonding that often directs the supramolecular assembly. agosr.comerciyes.edu.tr |
| Cl···H/H···Cl | 14.1 | Indicates the presence of halogen bonding or other interactions involving chlorine. agosr.com |
In the context of this compound, Hirshfeld surface analysis would be invaluable for understanding how the chloride ion is integrated into the crystal lattice and how it influences the network of hydrogen bonds. The analysis would quantify the contributions of N-H···Cl, C-H···Cl, and other potential non-covalent interactions, providing a complete picture of the forces governing its solid-state structure.
Role and Applications in Advanced Organic Synthesis and Chemical Sciences
Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules
2,3,4,5-Tetrahydropyridine serves as a fundamental building block in the synthesis of diverse chemical structures, particularly in the creation of pharmaceuticals and agrochemicals. cymitquimica.com The reactivity of its C=N double bond (imine functionality) allows it to participate in various chemical transformations, including nucleophilic additions, alkylations, and acylations. cymitquimica.com This versatility makes it a valuable starting material for constructing more elaborate molecular architectures.
A key application is in condensation reactions with compounds containing active methylene (B1212753) groups. For instance, it readily reacts with β-ketoacids and β-ketoesters, providing a pathway to functionalized heterocyclic systems. orgsyn.org Furthermore, its utility extends to the synthesis of complex macrocycles. It has been employed as a crucial "Western half" building block in the rational synthesis of hydroporphyrins like chlorins and oxochlorins, which are vital pigments in biological systems and have applications in various fields. nih.gov The synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, a key precursor for these hydroporphyrins, highlights the strategic importance of the tetrahydropyridine (B1245486) core in multi-step total synthesis. nih.gov
The following table summarizes examples of molecular classes constructed using the 2,3,4,5-tetrahydropyridine scaffold.
Table 1: Examples of Molecular Classes Synthesized from 2,3,4,5-Tetrahydropyridine
| Target Molecule Class | Synthetic Utility | Reference(s) |
|---|---|---|
| Pharmaceuticals & Agrochemicals | General building block for bioactive compounds. | cymitquimica.com |
| Functionalized Heterocycles | Condensation with β-ketoacids and β-ketoesters. | orgsyn.org |
Precursor Chemistry: Transformation to Other Nitrogen-Containing Heterocyclic Systems (e.g., Piperidine (B6355638), Pyridine (B92270), Fused Ring Systems)
The 2,3,4,5-tetrahydropyridine ring is a valuable precursor that can be chemically transformed into other important nitrogen-containing heterocycles. These transformations typically involve oxidation to achieve aromaticity or reduction to create saturated rings.
Piperidines: The most direct transformation is the reduction of the imine double bond in the tetrahydropyridine ring to yield the corresponding saturated piperidine derivative. This conversion is a common step in synthetic sequences where the tetrahydropyridine moiety is formed as an intermediate. For example, the reduction of quaternary pyridinium (B92312) salts can sometimes yield tetrahydropyridines, which can be further reduced to the piperidine scaffold using reagents like sodium borohydride (B1222165). nih.gov
Pyridines: Aromatization of the tetrahydropyridine ring leads to the formation of pyridine derivatives. This oxidation process can be achieved using various chemical oxidants and is a method to introduce the stable pyridine core into a molecule late in a synthetic sequence. cymitquimica.com
Fused Ring Systems: The reactivity of the tetrahydropyridine core enables its use in cycloaddition reactions to construct more complex, fused polycyclic systems. The imine functionality can participate as a dienophile in imine Diels-Alder reactions, reacting with dienes to form bicyclic tetrahydropyridine derivatives. wikipedia.org These products can then serve as scaffolds for further elaboration into complex fused-ring alkaloids and other natural products. Additionally, the tetrahydropyridine structure is a component of larger, fused heterocyclic systems synthesized for medicinal chemistry research, demonstrating its role in building structural complexity. chemistryviews.orgdiva-portal.org
Table 2: Transformations of the Tetrahydropyridine Scaffold
| Starting Scaffold | Transformation | Product Scaffold | Typical Reagents/Reaction Type | Reference(s) |
|---|---|---|---|---|
| 2,3,4,5-Tetrahydropyridine | Reduction | Piperidine | Sodium Borohydride (NaBH₄), Catalytic Hydrogenation | nih.gov |
| 2,3,4,5-Tetrahydropyridine | Oxidation | Pyridine | Chemical Oxidants | cymitquimica.com |
Development of Chiral Scaffolds and Enantiopure Tetrahydropyridine Derivatives in Asymmetric Synthesis
In asymmetric synthesis, controlling the three-dimensional arrangement of atoms is critical. The development of chiral tetrahydropyridine scaffolds has become an important area of research, enabling the synthesis of single-enantiomer products for applications in medicine and materials science.
High levels of stereocontrol have been achieved through various catalytic methods. For example, rhodium-catalyzed asymmetric reductive Heck reactions using aryl boronic acids and pyridine precursors can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. organic-chemistry.org These enantioenriched products are valuable intermediates that can be reduced to provide access to a wide variety of chiral 3-substituted piperidines. organic-chemistry.org Similarly, palladium-catalyzed asymmetric intramolecular Heck reactions have been developed to furnish 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org
Organocatalysis also provides a route to chiral tetrahydropyridine derivatives. An ionic liquid-supported (S)-proline organocatalyst, which incorporates a structure similar to tetrahydropyridine, has been used for the diastereo- and enantioselective synthesis of highly functionalized tetrahydropyridines. This approach highlights the dual role of the heterocyclic motif, both as the target scaffold and as part of the catalytic system. The development of ferrocene-fused tetrahydropyridine derivatives introduces planar chirality, opening potential applications as unique chiral ligands and catalysts in asymmetric reactions.
Application in the Design and Synthesis of Ligands for Catalytic Organic Reactions
Derivatives of tetrahydropyridine are actively researched for their use as ligands in transition-metal catalysis. The nitrogen atom in the ring can coordinate with metal centers, and by modifying the substituents on the ring, the electronic and steric properties of the resulting metal complex can be fine-tuned to control catalytic activity and selectivity.
While research into ligands based on the simple 2,3,4,5-tetrahydropyridine skeleton is specific, the broader class of partially or fully hydrogenated pyridine rings is significant. Pyridones, which can be considered derivatives, are effective ligands for transition metals like rhodium and have been employed in asymmetric amination reactions. The development of chiral ligands based on these scaffolds is particularly crucial for enantioselective catalysis. Furthermore, tetradentate aminopyridine ligands have been successfully used to create single-component nickel catalysts for the cycloaddition of CO₂ and epoxides, demonstrating the utility of pyridine-based structures in promoting important chemical transformations under mild conditions. rsc.org
Contributions to the Synthesis of Chemically-Derived Probes for Investigating Biochemical Pathways and Targets
Tetrahydropyridine derivatives are integral to the synthesis of biologically active compounds that serve as chemical probes for studying biochemical processes and disease mechanisms. researchgate.net These molecules are designed to interact with specific biological targets, such as enzymes or receptors, allowing researchers to investigate their function and role in diseases like Parkinson's and Alzheimer's. researchgate.net
Structure-activity relationship (SAR) studies on tetrahydropyridine derivatives have been crucial in identifying the key structural features that govern their biological activity and selectivity.
Monoamine Oxidase (MAO) Inhibitors: SAR studies on tetrahydropyridine derivatives as MAO inhibitors have elucidated the molecular requirements for potent and selective inhibition, providing tools to study the role of MAO in neurological disorders.
Acetylcholinesterase (AChE) Inhibitors: In the pursuit of treatments for Alzheimer's disease, SAR studies of 3-aryl-N-methyl-1,2,5,6-tetrahydropyridine derivatives have shown how different substituents on the aryl ring can lead to effective binding at the enzyme's active site.
In a different context, the synthesis of specific derivatives like 6-acetyl-1,2,3,4-tetrahydropyridine (ATHP) is necessary to create pure analytical standards. maine.edu These standards are essential for developing quantitative methods, such as GC-MS, to detect and measure the compound in complex matrices like beer, where it contributes to "mousy" off-flavors. maine.edu In this role, the synthesized compound acts as a probe for analytical and quality control purposes.
Research on Tetrahydropyridine Derivatives as Corrosion Inhibitors in Chemical Environments
Nitrogen-containing heterocyclic compounds are recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. koreascience.kr Derivatives of tetrahydropyridine and related N-heterocycles function by adsorbing onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. koreascience.krresearchcommons.org The nitrogen heteroatom, along with any conjugated double bonds or aromatic rings in the structure, facilitates this adsorption. koreascience.kr
The mechanism of inhibition is often a mix of physisorption (electrostatic interaction) and chemisorption (bond formation between the inhibitor and the metal). researchgate.net Research has shown that various derivatives of related N-heterocycles are effective inhibitors.
Table 3: Examples of N-Heterocyclic Corrosion Inhibitors and Their Performance
| Inhibitor Class | Metal | Environment | Inhibition Type | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Dihydropyrimidine Derivative | Mild Steel | H₂SO₄, HCl | Mixed-Type | Inhibition efficiency increases with concentration. | pnu.ac.ir |
| Tetrahydropyrimidine Derivatives | Mild Steel | H₂SO₄ | Mixed-Type | Adsorption follows the Langmuir isotherm. | koreascience.kr |
| Tetrahydro-triazolo-pyrimidinol Derivatives | Steel | HCl | Not specified | Protection degree over 95% at concentrations ≥ 0.50 g·dm⁻³. | researchgate.net |
These studies demonstrate that the core heterocyclic structure, when appropriately functionalized, provides a robust platform for designing effective corrosion inhibitors. The inhibitor molecules physically block the metal surface and can interfere with both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion. researchcommons.org
Role in the Chemical Synthesis of Specific Aroma Compounds and Contributions to Food Chemistry Research
Derivatives of 2,3,4,5-tetrahydropyridine are significant contributors to the flavor and aroma of many common foods. Specifically, 6-acetyl-2,3,4,5-tetrahydropyridine is a potent aroma compound responsible for the characteristic biscuity, cracker-like, or popcorn-like scent of baked goods. wikipedia.org This compound, along with its structural isomer 2-acetyl-1-pyrroline, is formed during the thermal processing of food through the Maillard reaction. wikipedia.org Both compounds have exceptionally low odor thresholds, making them key contributors to food aroma even at trace concentrations. wikipedia.org
The synthesis of these important flavor compounds is a topic of interest in food chemistry. Various synthetic routes have been developed to produce 6-acetyl-2,3,4,5-tetrahydropyridine and its tautomer, 6-acetyl-1,2,3,4-tetrahydropyridine, to serve as analytical standards and for use in flavor applications. acs.orgacs.org Research in this area helps food scientists understand flavor formation and control off-flavors. For example, the presence of these tetrahydropyridine derivatives is linked to the "mousy" off-flavor that can develop in some sour and wild beers, making their detection and control a quality concern for the brewing industry. maine.edu
Table 4: Presence of 6-Acetyl-2,3,4,5-tetrahydropyridine in Food Products
| Food Product | Associated Aroma/Flavor | Reference(s) |
|---|---|---|
| White Bread | Typical bread aroma | wikipedia.orgacs.org |
| Popcorn | Popcorn scent | wikipedia.org |
| Tortillas | Characteristic baked aroma | wikipedia.org |
| Cooked Rice | Major flavor component | acs.org |
| Roasted Duck Liver | Key aroma compound | acs.org |
Academic Research on Substituted 2,3,4,5 Tetrahydropyridine Derivatives and Structural Analogs
Synthesis and Exploration of Structural Diversity in Substituted Tetrahydropyridines
The generation of structurally diverse tetrahydropyridines is a cornerstone of synthetic organic chemistry, with numerous methods developed to access this important heterocyclic core. These methods range from classical cyclization reactions to modern catalytic processes, enabling the introduction of a wide array of functional groups.
A foundational method for creating the parent 2,3,4,5-tetrahydropyridine involves the dehydrohalogenation of N-chloropiperidine using a strong base like potassium hydroxide (B78521) in ethanol. orgsyn.org This reaction proceeds through the formation of the N-chloro intermediate from piperidine (B6355638), which is then treated with base to eliminate hydrogen chloride, yielding the cyclic imine. orgsyn.org This imine is often isolated as its more stable trimer. orgsyn.org Similar sequences have been employed to create substituted versions of 2,3,4,5-tetrahydropyridine. orgsyn.org
Modern catalytic methods offer elegant and efficient access to highly functionalized derivatives. Rhodium-catalyzed C–H activation, followed by alkenylation and electrocyclization, provides a convergent route to 1,2-dihydropyridines, which are versatile precursors for tetrahydropyridine (B1245486) synthesis. acs.org Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions can produce 3-substituted tetrahydropyridines with high yield and excellent control over stereochemistry. organic-chemistry.org Other catalytic approaches include:
Tandem Ring-Closing Metathesis-Isomerization: This one-step sequence uses a ruthenium catalyst to convert N-allyl-N-homoallylamines into cyclic enamides, which are structurally related to tetrahydropyridines. organic-chemistry.org
Suzuki Coupling: This cross-coupling reaction can form 6- or 7-substituted N-alkoxycarbonyl-3,4-dihydro-2H-pyridines from lactam-derived vinyl triflates. organic-chemistry.org
Palladium-Catalyzed Cyclization-Heck Reaction: Allenamides can undergo this reaction to build functionalized 3-methylene-5-aryl-1,2,3,4-tetrahydropyridines. organic-chemistry.org
Multicomponent reactions (MCRs) have also emerged as powerful tools for generating molecular diversity. A domino reaction involving aldehydes, cyano-containing acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted 1,4,5,6-tetrahydropyridines stereoselectively through a six-step sequence that includes Knoevenagel condensation, Michael addition, and Mannich reaction steps. nih.gov
The table below summarizes some of the key synthetic strategies employed to generate substituted tetrahydropyridines.
| Synthetic Method | Key Reagents/Catalysts | Type of Derivative Produced | Reference |
|---|---|---|---|
| Dehydrohalogenation | Piperidine, Calcium Hypochlorite, KOH | Unsubstituted or simple substituted 2,3,4,5-tetrahydropyridines | orgsyn.org |
| Rh-Catalyzed C-H Functionalization | Rh(I) complexes, Imines, Alkynes | Highly substituted piperidines via dihydropyridine (B1217469) intermediates | acs.org |
| Multicomponent Domino Reaction | Aldehydes, C-H acids, Ammonium acetate | Polysubstituted 1,4,5,6-tetrahydropyridines | nih.gov |
| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Rh catalyst, Boronic acids | Enantioenriched 3-substituted tetrahydropyridines | organic-chemistry.org |
Structure-Reactivity and Structure-Function Relationships in Tetrahydropyridine Chemistry
Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity or biological function is a primary goal of medicinal chemistry. For tetrahydropyridine derivatives, these structure-activity relationships (SARs) guide the design of compounds with enhanced potency, selectivity, and desired physiological effects.
A common strategy in SAR studies is to divide a lead compound into distinct structural units and systematically modify each one. For a series of 1,2,3,6-tetrahydropyridinopyrimidine derivatives developed as corticotropin-releasing factor(1) (CRF(1)) receptor antagonists, researchers conceptualized the molecules as having three key units: a hydrophobic "Up-Area," a proton-accepting "Central-Area," and an aromatic "Down-Area". nih.gov By modifying substituents in these areas, they discovered that compound 2m (CRA0165) , a 5-aryl-1,2,3,6-tetrahydropyridinopyrimidine, exhibited the highest affinity for the receptor. nih.gov
In another example, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (a ring-fused tetrahydropyridine system) was identified as a novel chemical scaffold for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. acs.org Extensive SAR studies revealed that:
Replacing a 5'-trifluoromethyl-pyrazolyl group with other heteroaromatic rings led to a significant drop in potency. acs.org
Modifying substituents on the pyrazolyl residue, such as replacing the trifluoromethyl group with a phenyl group, also caused a marked loss of activity. acs.org
The size of the heterocyclic ring was crucial; expanding the six-membered tetrahydropyridine ring to a seven-membered tetrahydro-azepino ring resulted in a 38-fold decrease in potency. acs.org
These studies highlight how subtle changes to the molecular structure—be it the nature of a substituent or the size of a ring—can have a profound impact on biological function.
| Compound Class | Structural Modification | Effect on Function | Reference |
|---|---|---|---|
| CRF(1) Receptor Antagonists | Introduction of 5-aryl group on tetrahydropyridine ring | Increased receptor affinity | nih.gov |
| CFTR Potentiators | Replacement of 5'-trifluoromethyl-pyrazolyl group | Marked loss of activity | acs.org |
| CFTR Potentiators | Expansion of tetrahydropyridine to tetrahydro-azepine ring | 38-fold drop in potency | acs.org |
Design and Synthesis of Bioisosteric Analogs and Ring-Fused Systems Incorporating the Tetrahydropyridine Moiety
Bioisosteric replacement is a widely used strategy in drug design where an atom or group of atoms is exchanged for another with similar physical or chemical properties to enhance a desired biological or physical property without making a drastic change to the chemical structure. This approach is frequently applied to the tetrahydropyridine scaffold to optimize drug-like characteristics. A classic example of a bioisostere is the tetrazole ring, which is often used as a surrogate for a carboxylic acid group to improve metabolic stability and cell permeability. nih.gov
The synthesis of ring-fused systems, where the tetrahydropyridine moiety is incorporated into a larger polycyclic structure, offers another avenue to new chemical entities. Such systems often exhibit constrained conformations, which can lead to higher affinity and selectivity for biological targets.
Key examples include:
Tetrahydro-γ-carbolines (2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles): These molecules, which feature a tetrahydropyridine ring fused to an indole, have been identified as a promising chemotype for CFTR potentiators. acs.org Their rigid structure is crucial for activity.
Manganese-Catalyzed Synthesis of Fused Quinolines and Pyridines: Catalytic protocols have been developed for the direct synthesis of ring-fused pyridines and quinolines from γ-amino alcohols and ketones, providing an efficient route to bicyclic and tricyclic N-heterocycles. rsc.org
Multicomponent Reactions for Fused Systems: MCRs have been utilized to construct complex tetrahydropyridine-fused polycyclic compounds in a single, efficient step. researchgate.net
Partial Lysergamides: Complex molecules like partial lysergamides, which are simplified analogues of LSD, can contain tetrahydropyridine-like structures within their fused-ring systems and interact with serotonin (B10506) receptors. wikipedia.org
| Original Group/Scaffold | Bioisosteric Replacement/Fused System | Rationale/Example Application | Reference |
|---|---|---|---|
| Carboxylic Acid | 1H-Tetrazole | Enhances drug-like properties, metabolic stability. | nih.gov |
| Simple Tetrahydropyridine | Tetrahydro-γ-carboline | Creates a rigid, fused system for improved biological activity (CFTR potentiators). | acs.org |
| Acyclic Precursors | Fused Quinolines/Pyridines | Direct synthesis of complex polycyclic N-heterocycles via catalysis. | rsc.org |
Investigating the Influence of Substituents on the Chemical Behavior, Conformation, and Stereochemistry of Tetrahydropyridines
The placement and nature of substituents on the tetrahydropyridine ring profoundly influence its chemical properties, three-dimensional shape (conformation), and the spatial arrangement of its atoms (stereochemistry).
Conformation: The 2,3,4,5-tetrahydropyridine ring is not planar. Due to the presence of both sp²-hybridized (at the C=N double bond) and sp³-hybridized carbon atoms, the ring adopts a non-planar conformation to minimize strain. X-ray diffraction studies of densely substituted tetrahydropyridine derivatives have revealed conformations such as a "flatted boat" or a "twisted chair". nih.gov The specific conformation is determined by the substituents, which seek to minimize unfavorable steric interactions. For instance, in substituted cyclohexanes, which are structurally related, bulky substituents strongly prefer to occupy an equatorial position rather than a more sterically hindered axial position to achieve the lowest energy state. youtube.com
Stereochemistry: When new stereogenic centers are formed during the synthesis of tetrahydropyridines, the reaction often proceeds with high stereoselectivity. In the multicomponent synthesis of 1,4,5,6-tetrahydropyridines, products with two or three stereogenic centers were formed as single diastereoisomers, as confirmed by X-ray crystallography. nih.gov This stereochemical outcome is dictated by the reaction mechanism, where intermediates adopt the most stable transition state, guiding the approach of reagents from the least hindered face. The stereochemistry of the final molecule is critical, as different stereoisomers of a drug can have vastly different biological activities and metabolic fates. researchgate.net
Chemical Behavior: Substituents alter the electron distribution within the ring, affecting its reactivity. For example, in the synthesis of 1,2,3,4-tetrahydropyridine derivatives designed as analogs of the natural antioxidant betalamic acid, the stability of the final compounds towards oxygen was found to be highly dependent on the substituent at the 4-position. nih.gov A tetrahydropyridone derivative was stable against oxidation, while a methylenetetrahydropyridine was rapidly oxidized. nih.gov
| Substituent Feature | Influence on Conformation | Influence on Stereochemistry | Influence on Reactivity | Reference |
|---|---|---|---|---|
| Bulky Groups | Favor equatorial positions to minimize 1,3-diaxial strain. Can force ring into specific conformations (e.g., twisted chair). | Directs the stereochemical outcome of additions to the ring. | Can sterically hinder reactions at nearby sites. | nih.govyoutube.com |
| Electron-Withdrawing/Donating Groups | Can influence bond lengths and angles slightly through electronic effects. | Can influence the stereoelectronics of certain reactions. | Modulates the nucleophilicity/electrophilicity of the ring, affecting stability and reaction pathways. | nih.gov |
| Hydrogen-Bonding Groups | Can form intramolecular hydrogen bonds that lock the molecule into a specific conformation (e.g., boat conformation). | Can direct the stereochemical course of reactions through transition state stabilization. | Can participate in catalysis or alter solubility and physical properties. | nih.gov |
Future Research Trajectories and Emerging Trends in 2,3,4,5 Tetrahydropyridine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies for Tetrahydropyridine (B1245486) Derivatives
The development of novel and sustainable synthetic methods for constructing the tetrahydropyridine core is a major focus of current research. These efforts aim to improve efficiency, reduce environmental impact, and increase the diversity of accessible molecular architectures. Key areas of exploration include multicomponent reactions (MCRs), cascade reactions, and the use of green catalysts.
MCRs are highly valued for their ability to construct complex molecules from three or more starting materials in a single step, which enhances atom economy and reduces waste. Various MCRs have been developed for the synthesis of tetrahydropyridine derivatives, often employing different catalysts to improve yields and reaction times acs.org. One-pot synthesis approaches, a hallmark of MCRs, are particularly attractive as they avoid the need to isolate and purify intermediates, leading to shorter reaction times and lower costs .
Cascade reactions, also known as domino reactions, are another powerful strategy for the efficient synthesis of tetrahydropyridines. These reactions involve a series of intramolecular transformations that occur sequentially without the need for additional reagents or catalysts. A notable example is a versatile reaction cascade that leads to highly substituted 1,2,3,6-tetrahydropyridines through a rhodium(I)-catalyzed C–H activation–alkyne coupling, followed by electrocyclization and reduction nih.gov. This one-pot procedure offers high yields and excellent diastereoselectivity nih.gov.
The principles of green chemistry are increasingly being integrated into the synthesis of tetrahydropyridine derivatives. This includes the use of environmentally friendly solvents, biodegradable catalysts, and energy-efficient reaction conditions. For instance, the use of water-ethanol media and bio-available catalysts like lactic acid has been reported for the synthesis of fused tetrahydropyridine derivatives . Furthermore, the development of reusable nanocatalysts, such as those based on magnetic nanoparticles, offers a sustainable approach to synthesis by allowing for easy separation and recycling of the catalyst researchgate.net.
| Synthetic Methodology | Key Features | Advantages | Representative Catalyst/Conditions |
| Multicomponent Reactions (MCRs) | Three or more reactants in a single step | High atom economy, reduced waste, shorter reaction times | Iodine-catalyzed, Polyaniline-zirconium oxide composites |
| Cascade (Domino) Reactions | Sequential intramolecular transformations | High efficiency, stereoselectivity | Rhodium(I) catalysis, Organocatalysis |
| Green Catalysis | Use of environmentally benign catalysts | Sustainability, reusability, mild reaction conditions | Lactic acid, Nanomagnetic heterogeneous catalysts, β-Cyclodextrin |
| Radical Reactions | Involving radical intermediates | Catalyst and additive-free transformations | Initiated by sulfonyl radicals |
Advanced Computational Design and Predictive Modeling for Novel Tetrahydropyridine Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of novel tetrahydropyridine scaffolds with desired biological activities. These in silico methods accelerate the drug discovery process by enabling the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby reducing the need for extensive and costly experimental screening.
Computer-aided drug design (CADD) plays a crucial role in the rational design of new tetrahydropyridine-based therapeutic agents. By utilizing software for molecular modeling and drug-likeness studies, researchers can design and screen virtual libraries of tetrahydropyridine analogs for their potential to interact with specific biological targets . For example, molecular docking studies have been used to predict the interactions of tetrahydropyridine ligands with the active site of enzymes like cyclooxygenase-2 (COX-2), providing insights for the design of more effective inhibitors .
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of tetrahydropyridine derivatives with their biological activity. By developing mathematical models, QSAR can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs nih.gov. These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various structural and physicochemical properties.
Virtual screening of large chemical libraries is a common application of computational modeling in the search for new tetrahydropyridine-based drugs. This process involves docking vast numbers of virtual compounds into the binding site of a target protein and scoring their potential interactions. This approach allows for the rapid identification of promising hit compounds for further experimental validation. For instance, in silico screening has been employed to identify tetrahydropyridine compounds as potential efflux pump inhibitors in bacteria nih.govacs.org.
| Computational Method | Application in Tetrahydropyridine Research | Key Outcomes | Example Software/Tools |
| Molecular Docking | Predicting binding modes and affinities of tetrahydropyridine ligands to biological targets. | Identification of key interactions, guiding lead optimization. | Schrodinger Suite |
| QSAR | Developing predictive models for the biological activity of tetrahydropyridine derivatives. | Prioritizing synthesis of compounds with enhanced activity. | Not specified in search results |
| Virtual Screening | Identifying novel tetrahydropyridine scaffolds from large compound libraries. | Discovery of new hit compounds for various therapeutic targets. | Molinspiration |
| Pharmacophore Modeling | Defining the essential 3D features required for biological activity. | Designing novel molecules with improved target affinity and selectivity. | Not specified in search results |
Interdisciplinary Research Integrating Tetrahydropyridine Chemistry with Materials Science and Chemoinformatics
The integration of tetrahydropyridine chemistry with other scientific disciplines, particularly materials science and chemoinformatics, is opening up new avenues for the development of functional materials and the systematic exploration of chemical space. These interdisciplinary approaches leverage the unique structural and electronic properties of the tetrahydropyridine scaffold to create novel applications beyond traditional medicinal chemistry.
In the realm of materials science , the rigid and tunable nature of the tetrahydropyridine ring makes it an attractive building block for the construction of supramolecular assemblies and functional organic materials. The ability of tetrahydropyridine derivatives to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, allows for the rational design of materials with specific properties. For instance, the study of single-crystal X-ray diffraction has been used to analyze the supramolecular assembly of tetrahydropyridine derivatives, providing insights into their solid-state packing and potential for applications in crystal engineering . While still an emerging area, the development of tetrahydropyridine-based polymers and coordination complexes could lead to new materials for electronics, catalysis, and sensing.
Chemoinformatics plays a crucial role in managing and analyzing the vast amount of data generated in tetrahydropyridine research. By applying computational techniques, chemoinformatics enables the systematic exploration of the chemical space of tetrahydropyridine derivatives, the prediction of their properties, and the identification of structure-activity relationships (SAR). These tools are essential for navigating large compound libraries and prioritizing candidates for synthesis and biological evaluation nih.gov. The development of comprehensive databases of tetrahydropyridine structures and their associated biological data is a key aspect of this interdisciplinary field, facilitating data-driven drug discovery and design. Furthermore, chemoinformatic approaches are instrumental in developing the predictive models used in QSAR and virtual screening, as discussed in the previous section.
Sustainable and Efficient Production Strategies for Industrially Relevant Tetrahydropyridine Derivatives
The translation of promising tetrahydropyridine derivatives from laboratory-scale synthesis to industrial production necessitates the development of sustainable, scalable, and cost-effective manufacturing processes. Current research in this area is focused on optimizing reaction conditions, utilizing efficient catalytic systems, and adopting innovative technologies like flow chemistry.
The principles of process chemistry are being applied to improve the efficiency and sustainability of tetrahydropyridine synthesis on a larger scale. This involves a detailed understanding of reaction kinetics, thermodynamics, and potential side reactions to optimize yield, purity, and throughput. One-pot multicomponent reactions are particularly advantageous for industrial applications as they minimize the number of unit operations, reduce solvent usage, and simplify purification procedures nih.gov. The use of readily available and inexpensive starting materials is also a key consideration for economic viability nih.gov.
The development of robust and recyclable catalysts is crucial for sustainable industrial production. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable. For example, the use of polyaniline-zirconium oxide composites as a reusable catalyst has been reported for the synthesis of tetrahydropyridine derivatives nih.gov. Similarly, magnetic nanocatalysts offer the advantage of simple magnetic separation, which is highly amenable to large-scale processes researchgate.net.
Flow chemistry is an emerging technology that offers significant advantages for the scalable and sustainable production of fine chemicals, including tetrahydropyridine derivatives. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved reaction efficiency, higher yields, and enhanced safety compared to traditional batch processing. While the direct application of flow chemistry to the industrial synthesis of 2,3,4,5-tetrahydropyridine hydrochloride is not yet widely reported, its successful implementation for other complex molecules suggests its high potential for the future production of tetrahydropyridine-based compounds dur.ac.uk.
| Production Strategy | Key Features | Advantages for Industrial Scale-Up |
| Process Optimization | Detailed study of reaction parameters, one-pot synthesis. | Increased yield, reduced waste, lower operational costs. |
| Reusable Catalysis | Use of heterogeneous and magnetic nanocatalysts. | Catalyst recycling, reduced environmental impact, cost-effectiveness. |
| Flow Chemistry | Continuous processing with precise control over reaction conditions. | Enhanced safety, improved efficiency, scalability, and reproducibility. |
Q & A
Basic: What are common synthetic routes for preparing 2,3,4,5-tetrahydropyridine hydrochloride?
A typical method involves acid-catalyzed cyclization or deprotection of tert-butoxycarbonyl (Boc)-protected intermediates in polar solvents like methanol. For example, hydrochloric acid can be added to a Boc-protected precursor in methanol under stirring at room temperature to yield the hydrochloride salt . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products.
Basic: What safety protocols are essential when handling this compound?
Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via professional hazardous waste services to comply with environmental regulations . Emergency procedures, such as rinsing exposed skin with water and seeking medical attention, are mandatory .
Basic: How can researchers assess the purity of this compound?
Reverse-phase HPLC with UV detection is widely used. A standard protocol involves:
- Preparing test and reference solutions at matched concentrations.
- Injecting equal volumes into a C18 column.
- Quantifying impurities using peak area ratios against a calibration curve .
For accurate results, ensure mobile phase compatibility and validate the method with spiked samples .
Advanced: What strategies are used to study the metabolic pathways of tetrahydropyridine derivatives?
In vitro metabolism assays with human liver microsomes or recombinant cytochrome P-450 enzymes (e.g., CYP3A4, CYP2D6) can identify primary metabolites. Techniques include:
- Radiolabeled tracer studies (e.g., [¹⁴C]-labeled compounds) to track metabolic fate.
- LC-MS/MS for structural elucidation of metabolites like N-demethylated or oxidized derivatives .
Advanced: How can reaction mechanisms for tetrahydropyridine synthesis be optimized?
Phosphine-catalyzed [4+2] annulation between α,β-unsaturated esters and imines is a robust method. Key parameters include:
- Catalyst selection (e.g., PBu₃ for higher yields).
- Solvent polarity (dichloromethane or toluene).
- Temperature control (room temperature to reflux).
Reaction monitoring via TLC or NMR ensures intermediate stability and regioselectivity .
Advanced: How are trace impurities quantified in pharmaceutical-grade tetrahydropyridine derivatives?
Limit tests using ultra-sensitive HPLC-MS are employed. For example:
- A calibration curve is generated with a reference impurity (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine).
- The impurity percentage is calculated using the formula:
where is the reference concentration and represents peak responses .
Advanced: What techniques are used for structural elucidation of tetrahydropyridine derivatives?
- X-ray crystallography resolves absolute configurations, particularly for chiral centers.
- ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 1,2,3,6- vs. 2,3,4,5-tetrahydropyridine isomers via coupling constants and chemical shifts).
- FT-IR confirms functional groups like NH⁺ in hydrochloride salts .
Advanced: How do solvent and counterion choices affect the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
